molecular formula C17H18N2 B12001430 N,N-dimethyl-1-(2-phenyl-1H-indol-3-yl)methanamine CAS No. 4660-96-2

N,N-dimethyl-1-(2-phenyl-1H-indol-3-yl)methanamine

Cat. No.: B12001430
CAS No.: 4660-96-2
M. Wt: 250.34 g/mol
InChI Key: CECAAFFTTFQGHF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(2-phenyl-1H-indol-3-yl)methanamine is a substituted indole derivative characterized by a dimethylaminomethyl group at the indole’s 3-position and a phenyl substituent at the 2-position.

Properties

CAS No.

4660-96-2

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

N,N-dimethyl-1-(2-phenyl-1H-indol-3-yl)methanamine

InChI

InChI=1S/C17H18N2/c1-19(2)12-15-14-10-6-7-11-16(14)18-17(15)13-8-4-3-5-9-13/h3-11,18H,12H2,1-2H3

InChI Key

CECAAFFTTFQGHF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Key Protocols and Variations

Parameter Method A Method B Method C
Solvent Dioxane/glacial acetic acidEthanolEthanol/water
Catalyst Glacial acetic acidHClHCl (catalytic)
Temperature 0°C → RTRefluxRT
Reaction Time 12–16 hours3–5 hours24–48 hours
Yield 70–82%63–78%45–55%
Purification NaOH basification, CH₂Cl₂ extractionRecrystallization (acetone/ethanol)Column chromatography (SiO₂)

Detailed Procedure (Method A)

  • Reagents :

    • 2-Phenylindole (26 mmol)

    • Formaldehyde (37 wt% in H₂O, 28 mmol)

    • Dimethylamine (40 wt% in H₂O, 28 mmol)

    • Glacial acetic acid (26 mL)

    • Dioxane (24 mL)

  • Steps :

    • Cool a mixture of formaldehyde, glacial acetic acid, and dioxane to 0°C.

    • Add dimethylamine slowly, stir for 15 minutes.

    • Add 2-phenylindole suspension, reflux at 0°C → RT for 12 hours.

    • Quench with NaOH, extract with CH₂Cl₂, and purify via column chromatography.

Mechanistic Insight

The reaction proceeds via iminium ion formation from formaldehyde and dimethylamine. The enol form of 2-phenylindole attacks the electrophilic carbon, forming a β-amino carbonyl intermediate. Acidic conditions (e.g., acetic acid) stabilize the enol tautomer and facilitate nucleophilic attack.

Alternative Synthetic Approaches

While the Mannich reaction dominates, alternative routes have been explored for specific applications.

Copper-Catalyzed Aza Friedel-Crafts Reaction

This method employs Cu(OTf)₂ and BINAP to mediate the reaction between sulfonyl imines and indole derivatives. However, it is less commonly used for this specific target due to lower yields and complexity.

Critical Factors Influencing Yield and Purity

Solvent Choice

  • Dioxane/Acetic Acid : Enhances solubility of 2-phenylindole and stabilizes intermediates, leading to higher yields (70–82%).

  • Ethanol : Simplifies workup but may reduce yield due to competing side reactions (63–78%).

Temperature Control

  • 0°C → RT : Minimizes decomposition of reactive intermediates, crucial for optimal yields.

  • Reflux : Accelerates reaction but risks over-alkylation or byproduct formation.

Stoichiometry

A 1:1:1 molar ratio of 2-phenylindole, formaldehyde, and dimethylamine is optimal. Excess formaldehyde or amine increases side products (e.g., bis-alkylated derivatives).

Characterization and Analytical Data

The compound is characterized by ¹H/¹³C NMR , MS , and IR .

Property Value Source
¹H NMR (CDCl₃) δ 2.19 (s, N(CH₃)₂), 7.20–7.50 (m, aromatic)
¹³C NMR (CDCl₃) δ 44.2 (N(CH₃)₂), 112–138 (aromatic carbons)
MS (EI) m/z 250.147 ([M]⁺)
Melting Point Not reported
Boiling Point 425.7°C (760 mmHg)

IR Peaks :

  • N-H stretch: ~3400 cm⁻¹ (absent due to tertiary amine)

  • C-N stretch: ~1250 cm⁻¹

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methylene bridge, leading to the formation of N-oxides or aldehydes.

    Reduction: Reduction reactions can target the indole ring or the phenyl group, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens, nitro compounds, and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: N-oxides, aldehydes, or carboxylic acids.

    Reduction: Hydrogenated indole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds related to N,N-dimethyl-1-(2-phenyl-1H-indol-3-yl)methanamine exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of indole have been shown to induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell division. A notable study demonstrated that certain indole derivatives had IC50 values as low as 0.34 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies have shown that indole derivatives possess activity against both Gram-positive and Gram-negative bacteria. For example, one derivative exhibited a minimum inhibitory concentration (MIC) of 3.90 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent .

Organic Synthesis Applications

Synthesis of Heterocycles
this compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in multicomponent reactions allows for the formation of complex structures with potential biological activities. For example, one-pot reactions involving this compound have led to the synthesis of indole-based tetraarylimidazoles, which demonstrated good anti-urease activity .

Material Science Applications

Photoactive Materials
The unique structure of this compound makes it suitable for applications in material science, particularly in the development of photoactive materials. Its derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their photochemical stability and tunable electronic properties.

Case Studies

Study Application Findings
Gámez-Montaño et al. (2018)AnticancerIndole derivatives showed significant antiproliferative activity against A549 lung adenocarcinoma cells.
RSC Publishing (2023)AntimicrobialCompound exhibited MIC values as low as 3.90 µg/mL against MRSA strains.
Bhattacharjee et al. (2023)Organic SynthesisSuccessful synthesis of tetraarylimidazoles with promising biological activities through multicomponent reactions involving indoles.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(2-phenyl-1H-indol-3-yl)methanamine involves its interaction with specific molecular targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the dimethylamino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents on the indole ring (position, electronic effects) and modifications to the amine side chain. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight Melting Point Key Features
Target Compound: N,N-Dimethyl-1-(2-phenyl-1H-indol-3-yl)methanamine 2-Ph, 3-(CH₂NMe₂) C₁₇H₁₈N₂ 250.34 Not reported Bulky 2-Ph enhances π-π interactions; dimethylamine improves solubility
N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine () 5-NO₂, 3-(CH₂NMe₂) C₁₁H₁₃N₃O₂ 219.24 114–116°C Electron-withdrawing NO₂ alters electronic density; lower molecular weight
N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine () 1-Me, 3-(CH₂NMe₂) C₁₂H₁₆N₂ 188.27 Not reported 1-Me prevents N–H interactions; reduced steric hindrance compared to 2-Ph
N,N-Dimethyl-1-(6-(4-(MeSO₂)Ph)imidazo[2,1-b]thiazol-5-yl)methanamine (a) Imidazothiazole core, 4-(MeSO₂)Ph, 5-(CH₂NMe₂) C₁₇H₁₈N₄O₂S 342.42 Not reported Heterocyclic core enhances COX-2 inhibition; sulfonyl group improves selectivity
2-(5-MeO-1-Me-1H-indol-3-yl)-N,N-dimethylethanamine () 5-MeO, 1-Me, 3-(CH₂CH₂NMe₂) C₁₄H₂₀N₂O 232.33 Not reported Ethylene spacer and MeO group may modulate membrane permeability

Biological Activity

N,N-dimethyl-1-(2-phenyl-1H-indol-3-yl)methanamine, an indole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily studied for its potential therapeutic effects, particularly in cancer treatment and neuroprotection.

The biological activity of this compound is largely attributed to its interaction with various molecular targets within cells. Indole derivatives are known to modulate several signaling pathways, including:

  • Inhibition of Target Activity : Indole compounds often inhibit specific enzymes or receptors, leading to altered cellular responses. For instance, they can interfere with the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Oxidative Stress Reduction : These compounds may reduce oxidative stress by scavenging free radicals and enhancing antioxidant defenses, thereby protecting cells from damage.
  • Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells through mechanisms that involve the activation of caspases and modulation of Bcl-2 family proteins.

Pharmacokinetics

Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The lipophilicity of indole derivatives generally enhances their absorption in biological systems.
  • Distribution : These compounds tend to distribute widely in tissues due to their ability to cross cellular membranes.
  • Metabolism : Metabolic pathways often involve cytochrome P450 enzymes, which can lead to the formation of active metabolites.
  • Excretion : Renal excretion is a common pathway for the elimination of indole derivatives from the body.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Type IC50 Value (µM) Cell Line Tested
Anticancer0.34 - 0.52MCF-7 (breast cancer)
NeuroprotectiveNot specifiedNeuronal cell lines
Anti-inflammatoryNot specifiedVarious cell lines

Case Study 1: Anticancer Activity

In a study evaluating various indole derivatives, this compound demonstrated significant antiproliferative effects against MCF-7 cells with an IC50 value ranging from 0.34 to 0.52 µM. The compound induced G2/M phase arrest and apoptosis through caspase activation, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Research indicates that certain indole derivatives possess neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. While specific data on this compound remains limited, similar compounds have shown promise in protecting against neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-dimethyl-1-(2-phenyl-1H-indol-3-yl)methanamine, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via a Mannich reaction , where 2-phenyl-1H-indole reacts with dimethylamine and formaldehyde under acidic conditions. Optimizing purity involves:

  • Reagent stoichiometry : Maintain a 1:1:1 molar ratio of indole, formaldehyde, and dimethylamine to minimize side products .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards .

Q. How can spectroscopic techniques characterize this compound?

  • NMR analysis :

  • ¹H NMR : Expect signals at δ 7.6–7.8 ppm (aromatic protons), δ 3.8 ppm (N-CH₂-N), and δ 2.2 ppm (N(CH₃)₂) .
  • ¹³C NMR : Peaks at δ 135–125 ppm (aromatic carbons), δ 50–55 ppm (N-CH₂-N), and δ 40–45 ppm (N(CH₃)₂) .
    • Mass spectrometry : Use ESI-MS to confirm molecular weight (expected [M+H]⁺ at m/z 265.2) .
    • X-ray crystallography : Employ SHELX software for structure refinement if single crystals are obtained .

Q. What safety protocols are recommended for handling this compound?

  • Hazard classification : Classified as an irritant (analogous to structurally similar indole derivatives). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Docking studies : Use AutoDock Vina to simulate interactions with serotonin receptors (e.g., 5-HT₂A) based on indole scaffold affinity .
  • QSAR modeling : Train models with datasets of indole derivatives to predict logP (expected ~2.8) and EC₅₀ values for neuroprotective activity .
  • MD simulations : Analyze stability of ligand-receptor complexes in GROMACS (force field: CHARMM36) over 100 ns trajectories .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Experimental design :

  • Orthogonal assays : Compare results from cell viability (MTT assay) and apoptosis (Annexin V/PI staining) to distinguish cytotoxic vs. cytostatic effects .
  • Dose-response curves : Test concentrations from 1 nM–100 µM to identify non-linear effects .
    • Data normalization : Use Z-factor scoring to account for plate-to-plate variability in high-throughput screens .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) via C-5 or C-7 positions of the indole ring to improve solubility .
  • Metabolic stability : Perform microsomal assays (human liver microsomes, NADPH cofactor) to identify metabolic hotspots (e.g., N-demethylation) .
  • Bioavailability : Formulate as a hydrochloride salt or nanoemulsion to enhance oral absorption .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Core modifications :

  • Indole ring : Substitute phenyl group at C-2 with halogens (e.g., Cl, F) to modulate electron density .
  • Methanamine chain : Replace dimethylamine with pyrrolidine or piperidine to alter steric bulk .
    • Activity testing : Screen derivatives against panels of GPCRs (e.g., dopamine D₂, serotonin 5-HT₁A) using radioligand binding assays .

Methodological Notes

  • Synthesis scalability : For multi-gram synthesis, replace column chromatography with centrifugal partition chromatography (solvent system: heptane/ethyl acetate/methanol/water) to reduce costs .
  • Data validation : Cross-reference NMR assignments with DFT-calculated chemical shifts (software: Gaussian 16, B3LYP/6-31G*) to confirm structural accuracy .
  • Ethical compliance : Adhere to OECD Guidelines (e.g., Test No. 423 for acute toxicity) when conducting animal studies .

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